4-{4-[(2-Fluorophenyl)methoxy]phenyl}-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one
Description
4-{4-[(2-Fluorophenyl)methoxy]phenyl}-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one is a heterocyclic compound belonging to the pyrazolopyridine family
Properties
IUPAC Name |
4-[4-[(2-fluorophenyl)methoxy]phenyl]-3-methyl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c1-12-19-16(10-18(25)22-20(19)24-23-12)13-6-8-15(9-7-13)26-11-14-4-2-3-5-17(14)21/h2-9,16H,10-11H2,1H3,(H2,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHOHSYRIDHOQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(CC(=O)NC2=NN1)C3=CC=C(C=C3)OCC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method starts with the preparation of 1-phenyl-3-methyl-5-amino-pyrazole, which is then treated with 1,3-diketones in glacial acetic acid to form the pyrazolopyridine core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to control reaction parameters precisely. The choice of solvents, catalysts, and purification methods are critical to achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-{4-[(2-Fluorophenyl)methoxy]phenyl}-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-{4-[(2-Fluorophenyl)methoxy]phenyl}-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, affecting various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-{4-[(2-Fluorophenyl)methoxy]phenyl}-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their phosphorylation activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share the same core structure but differ in their substituents.
Pyrazolo[3,4-c]pyridines: Another member of the pyrazolopyridine family with a different ring fusion pattern.
Pyrazolo[4,3-b]pyridines: Similar structure but with variations in the position of the nitrogen atoms.
Uniqueness
4-{4-[(2-Fluorophenyl)methoxy]phenyl}-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the 2-fluorophenyl and methoxy groups enhances its potential as a therapeutic agent by improving its binding affinity and selectivity for molecular targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
